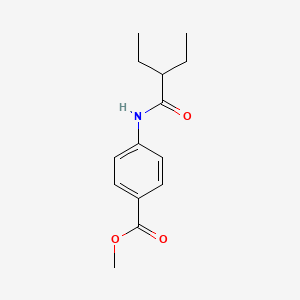![molecular formula C15H19NO2 B5715297 3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5715297.png)
3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a complex structure, characterized by a cyclohexene ring substituted with a hydroxy-methylphenylamino group
Preparation Methods
The synthesis of 3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of aniline derivatives with formaldehyde under basic conditions . This method is commonly used in laboratory settings to produce the compound in moderate yields. Industrial production methods may involve more advanced techniques and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain organic reactions, facilitating the formation of desired products. Additionally, its biological activity may be attributed to its ability to interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can be compared with similar compounds such as:
4-Amino-3-methylphenol: This compound shares a similar phenylamino structure but differs in its substitution pattern.
Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate: This compound has a similar amino-hydroxy-phenyl structure but is more complex due to additional amino acid residues.
Properties
IUPAC Name |
3-(2-hydroxy-4-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10-4-5-13(14(18)6-10)16-11-7-12(17)9-15(2,3)8-11/h4-7,16,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVDPRDWXXGKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
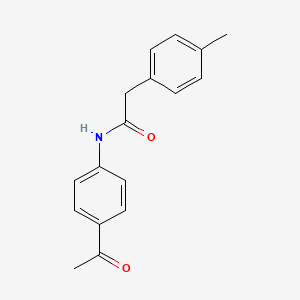
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide](/img/structure/B5715222.png)
![N-[(4-iodophenyl)carbamothioyl]acetamide](/img/structure/B5715229.png)
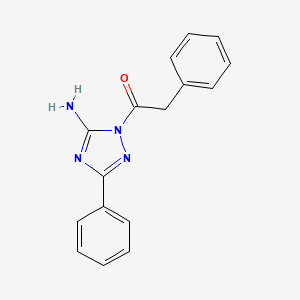
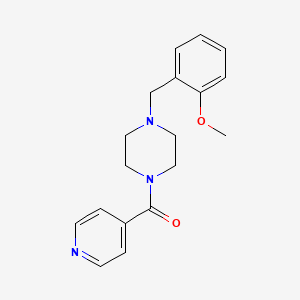


![(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5715278.png)
![N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5715283.png)
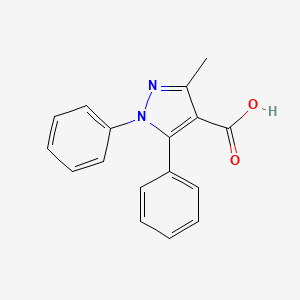
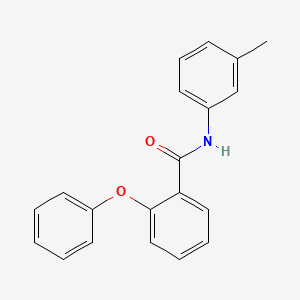
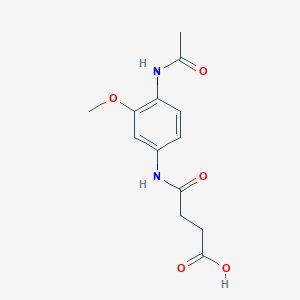
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
